molecular formula C24H36N2O3 B2516512 3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide CAS No. 921835-60-1

3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide

Cat. No.: B2516512
CAS No.: 921835-60-1
M. Wt: 400.563
InChI Key: QKESCVUCTBELSS-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide is a useful research compound. Its molecular formula is C24H36N2O3 and its molecular weight is 400.563. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

Research has explored the synthesis and structural analysis of compounds with similar chemical backbones, demonstrating a broad interest in their photophysical properties and potential applications in materials science. For instance, Petrovskii et al. (2017) discussed the synthesis and crystal structure of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopleiadene-1,2-dicarboxylate, a novel fused oxazapolycyclic skeleton showing strong blue emission in dichloromethane, which could have implications for developing photoluminescent materials (Petrovskii et al., 2017).

Biological Evaluation

Compounds bearing the benzoxazepine core have been synthesized and evaluated for antimicrobial and anti-inflammatory properties, as discussed by Kendre et al. (2015). This research indicates a potential route for designing new therapeutic agents based on the structural motifs similar to the query compound (Kendre et al., 2015).

Catalytic Applications

A spirocyclic parabanic acid derivative of N,N-dimethylimidazole was investigated by Altmann et al. (2020) for its use as a thermally latent, protected N-heterocyclic carbene in polymerizing anhydride-cured epoxide resins. This research outlines the potential of these compounds in catalyzing polymerization processes, which could be relevant to the research applications of the query compound (Altmann et al., 2020).

Novel Synthetic Pathways

Shaabani et al. (2010) described a novel one-pot multicomponent reaction for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating innovative approaches to crafting complex molecules that may share functional similarities with the compound of interest (Shaabani et al., 2010).

Properties

IUPAC Name

3-cyclopentyl-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O3/c1-17(2)13-14-26-20-11-10-19(15-21(20)29-16-24(3,4)23(26)28)25-22(27)12-9-18-7-5-6-8-18/h10-11,15,17-18H,5-9,12-14,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKESCVUCTBELSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CCC3CCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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